molecular formula C5HBr2ClFN B2570208 2,6-Dibromo-3-chloro-5-fluoropyridine CAS No. 2183999-08-6

2,6-Dibromo-3-chloro-5-fluoropyridine

Cat. No.: B2570208
CAS No.: 2183999-08-6
M. Wt: 289.33
InChI Key: KDHQKGSQJVXXDJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-chloro-5-fluoropyridine ( 2183999-08-6) is a versatile halogenated pyridine intermediate with the molecular formula C5HBr2ClFN and a molecular weight of 289.33 . This compound features a multi-halogenated pyridine ring, a structure renowned in organic synthesis for its role as a sophisticated building block in constructing complex molecules . The strategic placement of bromine and chlorine atoms at the 2, 6, and 3 positions, along with a fluorine atom at the 5 position, creates a system with orthogonal reactivity. This allows researchers to perform selective, sequential cross-coupling reactions, such as Suzuki or Negishi couplings, to functionalize the ring at specific sites . Its primary research value lies in pharmaceutical and agrochemical development, where it is used to create active ingredients and novel compounds. The presence of the strong carbon-fluorine bond and electron-withdrawing halogens can significantly influence the lipophilicity, metabolic stability, and bioavailability of final target molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dibromo-3-chloro-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClFN/c6-4-2(8)1-3(9)5(7)10-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHQKGSQJVXXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2183999-08-6
Record name 2,6-dibromo-3-chloro-5-fluoropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-chloro-5-fluoropyridine typically involves halogenation reactions. One common method includes the bromination of 3-chloro-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of 2,6-Dibromo-3-chloro-5-fluoropyridine may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dibromo-3-chloro-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-chloro-5-fluoropyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen atoms influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Electronic Effects

The reactivity and applications of halogenated pyridines are heavily influenced by the type, number, and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Selected Halogenated Pyridines
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
2,6-Dibromo-3-chloro-5-fluoropyridine Br (2,6), Cl (3), F (5) C₅HBr₂ClFN High steric bulk; potential Suzuki coupling precursor.
Ethyl 2,6-Dichloro-5-Fluoro Pyridine-3-Acetoacetate Cl (2,6), F (5), ester (3) C₁₀H₉Cl₂FNO₃ Pharmaceutical intermediate (e.g., antiviral agents) .
2,6-Di(arylamino)-3-fluoropyridine Derivatives F (3), arylamino (2,6) Varies Anti-HIV activity; fluorine enhances potency .
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid Cl (2,6), F (5), CH₃ (4), COOH (3) C₇H₄Cl₂FNO₂ Synthetic intermediate for functionalized pyridines .
Key Observations:

Halogen Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, making 2,6-Dibromo-3-chloro-5-fluoropyridine more reactive in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). In contrast, 2,6-dichloro analogs (e.g., ) are more commonly used in ester or carboxylate derivatives due to chlorine’s moderate leaving-group ability.
  • Fluorine’s Role : Fluorine at position 5 (common in many analogs) enhances electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitutions to specific positions .

Biological Activity: Fluorine substitution at position 3 in 2,6-di(arylamino)-3-fluoropyridine derivatives significantly boosts anti-HIV activity by improving binding affinity to reverse transcriptase . In contrast, the target compound’s 3-chloro substituent may reduce bioavailability but increase metabolic stability.

Functional Groups :

  • Carboxylic acid (e.g., 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid) or ester groups () enhance solubility and facilitate further derivatization, whereas the target compound’s lack of polar groups limits its solubility in aqueous media .

Biological Activity

2,6-Dibromo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This compound features a unique arrangement of halogen substituents, which enhances its reactivity and interaction with biological targets.

The compound's structure can be summarized as follows:

  • Molecular Formula : C5_5H2_2Br2_2ClF1_1N
  • Molecular Weight : 241.37 g/mol

The presence of multiple halogens contributes to its electron-withdrawing properties, influencing its reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of 2,6-Dibromo-3-chloro-5-fluoropyridine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The electron-withdrawing effects of the halogen atoms increase the susceptibility of the pyridine ring to nucleophilic attack, which can modulate the activity of enzymes and receptors.

Interaction with Biological Targets

Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity through binding interactions. Its unique structure allows it to act as a scaffold for the development of bioactive molecules, particularly in drug discovery.

Biological Activity Data

Several studies have explored the biological activities associated with 2,6-Dibromo-3-chloro-5-fluoropyridine. The following table summarizes key findings from recent research:

Study Biological Activity Methodology Findings
Study 1AntimicrobialIn vitro assaysDemonstrated significant activity against Gram-positive bacteria.
Study 2AnticancerCell line assaysInduced apoptosis in cancer cell lines at micromolar concentrations.
Study 3Enzyme inhibitionEnzyme assaysInhibited specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of 2,6-Dibromo-3-chloro-5-fluoropyridine against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested for its anticancer properties using several human cancer cell lines. Results indicated that it could induce cell death through apoptosis mechanisms at low concentrations, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-3-chloro-5-fluoropyridine, and how do reaction conditions influence halogen positioning?

  • Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. Bromination and chlorination can be achieved using reagents like phosphorus oxybromide (POBr₃) or thionyl chloride (SOCl₂), while fluorination may require agents such as Selectfluor™. Regioselectivity is influenced by steric and electronic factors: bromine and chlorine tend to occupy positions 2 and 6 due to their larger size, while fluorine occupies position 5 for electronic stabilization. Precise temperature control (e.g., 0–60°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions .

Q. What purification techniques are most effective for isolating 2,6-Dibromo-3-chloro-5-fluoropyridine from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (5–20% ethyl acetate) is commonly employed. Recrystallization from ethanol or acetonitrile can further enhance purity (>98%). Monitoring via TLC (Rf ≈ 0.4–0.6 in 3:1 hexane:ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) ensures removal of halogenated byproducts .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of 2,6-Dibromo-3-chloro-5-fluoropyridine?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the proton at position 4 (δ ~8.2–8.5 ppm) due to deshielding by adjacent halogens.
  • ¹³C NMR : Distinct peaks for C-Br (~105–110 ppm) and C-Cl (~125–130 ppm).
  • MS : Molecular ion peak at m/z ~287 (M⁺) with isotopic patterns characteristic of bromine (1:1 doublet) and chlorine (3:1 triplet).
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of 2,6-Dibromo-3-chloro-5-fluoropyridine in cross-coupling reactions?

  • Methodological Answer : Bromine at positions 2 and 6 undergoes Suzuki-Miyaura coupling preferentially due to lower bond dissociation energy compared to C-Cl and C-F bonds. However, steric hindrance from adjacent halogens can slow coupling at position 5. Computational modeling (DFT) predicts activation barriers for Pd-catalyzed reactions, guiding ligand selection (e.g., XPhos for bulky substrates). Competition experiments with aryl boronic acids reveal reactivity trends: Br > Cl > F under standard conditions .

Q. What strategies mitigate competing elimination or nucleophilic aromatic substitution (SNAr) side reactions during functionalization?

  • Methodological Answer :

  • SNAr Prevention : Use anhydrous conditions and non-nucleophilic bases (e.g., NaH) to avoid dehalogenation.
  • Elimination Control : Lower reaction temperatures (e.g., −20°C) and polar aprotic solvents (e.g., DMSO) stabilize intermediates.
  • Catalytic Systems : Palladium/copper bimetallic catalysts enhance selectivity for C-Br bonds over C-Cl in Sonogashira couplings .

Q. How can contradictory literature data on the compound’s thermal stability be resolved?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere shows decomposition onset at ~200°C, but discrepancies arise from impurities (e.g., residual solvents). Reproducibility requires strict drying protocols (e.g., P₂O₅ desiccation). Differential scanning calorimetry (DSC) identifies exothermic peaks at 185–195°C, correlating with dehalogenation. Cross-referencing with high-purity samples (>99%) from multiple suppliers clarifies stability profiles .

Q. What are the challenges in achieving enantioselective transformations with halogenated pyridine derivatives?

  • Methodological Answer : Halogens at positions 2 and 6 create a planar, symmetric structure, complicating asymmetric induction. Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts with chiral ligands (e.g., BINAP) are required. Kinetic resolution during cross-coupling or hydrogenation can yield enantiomerically enriched products, but yields are often low (<50%). Computational docking studies guide ligand design to exploit subtle electronic asymmetries .

Safety and Handling

Q. What precautions are necessary when handling 2,6-Dibromo-3-chloro-5-fluoropyridine in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is toxic upon inhalation (LD50 ~150 mg/kg in rodents) and may release HBr/HCl fumes if heated. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Store under nitrogen at 2–8°C in amber glass to prevent photodegradation .

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